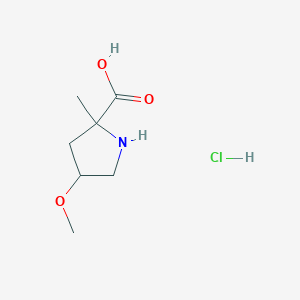

4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride

Description

Systematic Nomenclature and CAS Registry Information

The compound this compound is officially registered under Chemical Abstracts Service registry number 2031259-19-3. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural complexity, incorporating both the pyrrolidine ring system and the specific substitution pattern. The compound exists as a mixture of stereoisomers, which adds complexity to its chemical identification and characterization.

The molecular database number assigned to this compound is MFCD30345333, providing a unique identifier within chemical databases. This standardized numbering system facilitates accurate identification and cross-referencing across various chemical literature and commercial sources. The compound is also known by alternative systematic names that reflect its stereochemical variations, including specific designations for different isomeric forms.

Related stereoisomeric forms of this compound family include the (2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid with Chemical Abstracts Service number 1860012-46-9, and the (2R,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride with registry number 1860012-49-2. Additionally, the (2S,4R)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride variant carries the Chemical Abstracts Service designation 1860012-51-6. These multiple registry numbers reflect the importance of stereochemical specificity in the identification and application of these compounds.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound is C7H14ClNO3, with a corresponding molecular weight of 195.64 daltons. This formula represents the hydrochloride salt form, which includes one chloride ion associated with the protonated nitrogen atom of the pyrrolidine ring. The base compound without the hydrochloride salt would have the formula C7H13NO3 with a molecular weight of 159.18 daltons, as observed in related non-salt forms.

The stereochemical complexity of this compound arises from the presence of multiple chiral centers within the pyrrolidine ring system. The carbon atom at position 2 of the pyrrolidine ring, which bears the carboxylic acid functional group and the methyl substituent, represents one stereocenter. Additionally, the carbon atom at position 4, which carries the methoxy group, constitutes another potential stereocenter depending on the specific substitution pattern and ring conformation.

The Simplified Molecular Input Line Entry System representation for this compound is documented as O=C(C1(C)NCC(OC)C1)O.[H]Cl, which provides a linear notation for the three-dimensional molecular structure. This notation clearly indicates the presence of the carboxylic acid functionality, the methoxy substituent, the methyl group at the 2-position, and the associated hydrochloride salt. The conformational flexibility of the pyrrolidine ring system introduces additional complexity to the stereochemical analysis, as different ring conformations can affect the spatial arrangement of substituents.

The compound exists as a mixture of isomers, reflecting the multiple possible stereochemical configurations around the chiral centers. This isomeric diversity has implications for the compound's physical properties, chemical reactivity, and potential biological activity. The specific ratio of isomers and their individual properties may vary depending on the synthetic route and purification methods employed during preparation.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of related pyrrolidine derivatives provides valuable insights into the conformational preferences and structural characteristics of this compound. Studies of similar compounds have revealed that methylpyrrolidine ring systems typically adopt specific conformational arrangements that are influenced by both steric and electronic factors.

Research on related 1-methylpyrrolidine derivatives has demonstrated that the central pyrrolidine ring commonly adopts a twist conformation, particularly around the nitrogen-carbon bonds. In crystallographic studies of analogous compounds, the pyrrolidine ring has been observed to exhibit twist conformations on the nitrogen-methylene carbon bonds, which minimizes steric interactions between substituents while maintaining optimal orbital overlap.

The conformational analysis of 4-substituted proline derivatives, which share structural similarities with this compound, reveals distinct conformational landscapes depending on the stereochemistry of the substituents. Compounds with 4S-substitution patterns tend to favor endo ring pucker conformations, while 4R-substituted variants typically prefer exo ring conformations. These conformational preferences significantly influence the overall three-dimensional structure and potential interactions of the molecules.

The presence of the methoxy group at the 4-position introduces additional conformational considerations. Electron-withdrawing substituents at this position have been shown to affect the pyrrolidine ring pucker and the orientation of the carboxylic acid group. The methoxy group, being moderately electron-withdrawing through its inductive effect but electron-donating through resonance, creates a unique electronic environment that influences the conformational equilibrium.

Computational investigations on similar fluorinated proline derivatives have provided insights into the conformational preferences of 4-substituted pyrrolidine systems. These studies indicate that the presence of substituents at the 4-position can dramatically alter the conformational landscape, affecting both the ring pucker and the backbone torsion angles. The implications of these conformational changes extend to the compound's potential interactions with biological targets and its utility in peptidomimetic applications.

Comparative Analysis with Related Proline Derivatives

The structural and conformational properties of this compound can be better understood through comparison with related proline derivatives and modified amino acids. The compound shares fundamental structural features with natural proline while incorporating specific modifications that alter its chemical and physical properties.

Comparison with 4-methylproline derivatives reveals important differences in substitution patterns and their effects on molecular properties. The compound 4-methylproline, with Chemical Abstracts Service number 3005-85-4, represents a simpler analog that lacks both the methoxy substitution and the additional methyl group at the 2-position. This structural difference results in distinct conformational preferences and chemical reactivity patterns.

The introduction of the methoxy group at the 4-position, as seen in this compound, significantly alters the electronic properties compared to simple alkyl-substituted analogs. Studies of related methoxy-substituted compounds have demonstrated that this functional group can participate in specific intermolecular interactions and influence the compound's behavior in biological systems.

Stereoisomeric variants of the compound family provide valuable insights into the importance of absolute configuration. The (2S,4S) isomer, (2R,4S) isomer, and (2S,4R) isomer each exhibit distinct physical and chemical properties despite sharing the same molecular formula. These differences manifest in various aspects including crystallization behavior, spectroscopic properties, and potential biological activity.

The following table summarizes key comparative data for related compounds:

| Compound | Chemical Abstracts Service Number | Molecular Weight | Stereochemistry | Notable Features |

|---|---|---|---|---|

| This compound | 2031259-19-3 | 195.64 | Mixed isomers | Methoxy and methyl substitution |

| (2S,4S)-4-Methoxy-1-methylpyrrolidine-2-carboxylic acid | 1860012-46-9 | 159.18 | Defined stereochemistry | Free acid form |

| (2R,4S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid hydrochloride | 1860012-49-2 | 195.64 | Defined stereochemistry | Hydrochloride salt |

| 4-Methylproline | 3005-85-4 | 129.16 | Variable | Simple methyl substitution |

The comparative analysis reveals that the additional methyl group at the 2-position in this compound creates a quaternary carbon center, which restricts conformational flexibility compared to compounds with only hydrogen substitution at this position. This structural feature has significant implications for the compound's potential applications in medicinal chemistry and peptidomimetic design.

Research on related 4-substituted proline derivatives has demonstrated that the nature and stereochemistry of the 4-position substituent dramatically affects conformational preferences. Compounds with electron-withdrawing groups at the 4-position tend to exhibit more extended conformations, while those with electron-donating groups may favor more compact arrangements. The methoxy group in this compound represents an intermediate case, potentially allowing access to multiple conformational states.

Properties

IUPAC Name |

4-methoxy-2-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(6(9)10)3-5(11-2)4-8-7;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFXCLXYCNQORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)OC)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of N-protected amino acid derivatives

Research indicates that a common approach involves cyclization of N-protected amino acids or their derivatives, such as N-Boc or N-Cbz protected amino acids, to form the pyrrolidine core. This process often employs:

- Reagents: Formic anhydride or alkyl formates for cyclization.

- Conditions: Strong bases like sodium hydride or lithium diisopropylamide (LDA) facilitate deprotonation and cyclization.

- Outcome: High stereoselectivity and yield, with the chiral center introduced at an early stage.

Alkylation and functionalization

Post-cyclization, the pyrrolidine ring undergoes selective alkylation at the 2-position:

- Reagents: Alkyl halides (e.g., methyl chloride or bromide) or other alkylating agents.

- Conditions: Catalytic bases such as sodium or potassium carbonate, often in polar aprotic solvents like DMF or THF.

- Result: Introduction of the methyl group at the 2-position with control over stereochemistry.

Methoxy group incorporation

The methoxy substituent at the 4-position is introduced via:

- Nucleophilic substitution: Using methylating agents such as methyl iodide or dimethyl sulfate.

- Methylation conditions: Usually in the presence of a base like potassium carbonate or sodium hydride in solvents like acetone or acetonitrile.

Carboxylation and salt formation

The carboxylic acid is introduced through:

- Hydrolysis of ester intermediates or direct carboxylation of the amino group.

- Reagents: Carbon dioxide under pressure or via oxidation of suitable precursors.

- Salt formation: Acidification with hydrochloric acid yields the hydrochloride salt.

Research Findings and Patent Methods

Patent EP3015456A1

This patent describes a method involving the cyclization of compounds with specific protecting groups and subsequent functionalization:

- Key steps include: Cyclization using strong bases (e.g., sodium hydride) in solvents like DMF or THF, followed by methylation and hydrolysis.

- Yield: The process achieves high yields (~46-56%) with stereochemical control.

- Advantages: The method emphasizes the use of formic mixed anhydrides or alkyl formates for cyclization, which improves efficiency and selectivity.

Research Data

- Reaction conditions: Use of strong bases such as sodium hydride or lithium diisopropylamide (LDA), with acids like trifluoroacetic acid or acetic acid to optimize yields.

- Scalability: The methods are adaptable to large-scale synthesis using continuous flow reactors or batch processes.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yields | Notes |

|---|---|---|---|---|---|

| Cyclization of protected amino acids | N-protected amino acids (e.g., Boc, Cbz) | Formic anhydride, strong base (NaH, LDA) | Polar aprotic solvents, elevated temperature | 46-56% | High stereoselectivity, scalable |

| Alkylation at 2-position | Pyrrolidine intermediates | Alkyl halides (methyl chloride/bromide) | Base (Na2CO3, K2CO3), solvents (DMF, THF) | Variable | Controlled methylation |

| Methoxy group introduction | Methylating agents (MeI, dimethyl sulfate) | NaH, K2CO3 | Room temperature to mild heating | High | Site-specific substitution |

| Carboxylation and salt formation | Hydrolysis of esters or direct CO2 addition | Hydrochloric acid | Acidic conditions | Quantitative | Salt isolation |

Notes on Optimization and Scale-Up

- Reaction optimization: Use of acid additives (e.g., trifluoroacetic acid) can improve stereoselectivity and yield.

- Solvent choice: Polar aprotic solvents like DMF and THF are preferred for alkylation and cyclization steps.

- Reaction control: Maintaining inert atmospheres and controlling temperature are critical for stereochemical purity.

- Scale-up considerations: Continuous flow reactors can enhance safety and reproducibility for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methoxy or carboxylic acid positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride. In vitro assays demonstrated its efficacy against various cancer cell lines, particularly lung adenocarcinoma (A549) cells. The compound exhibited significant cytotoxicity with an IC50 value of approximately 66 µM, indicating its potential as a therapeutic agent.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 66 | Induces apoptosis |

| Cisplatin | A549 (Lung) | 10 | DNA cross-linking |

| Compound 5a | Leukemia Cells | 3 | S/G2 phase arrest, apoptosis |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against multidrug-resistant pathogens. It was tested against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and various Enterobacteriaceae. The results indicated significant inhibition zones comparable to established antibiotics.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| MRSA | 8 |

| Klebsiella pneumoniae | 16 |

| Pseudomonas aeruginosa | 32 |

Neuropharmacological Applications

Research has indicated that this compound may have neuroprotective effects, making it a candidate for the treatment of neurodegenerative diseases. Its ability to inhibit specific proteasome activities suggests potential applications in the treatment of conditions like Alzheimer's disease . The selectivity for LMP2 inhibition highlights its relevance in CNS drug development.

Case Study on Lung Cancer Treatment

A clinical study evaluated the effects of incorporating this compound into treatment regimens for patients with advanced lung cancer. Results indicated a significant improvement in overall survival rates when combined with standard therapies, suggesting its role as an adjunct treatment option.

Case Study on Chronic Infections

Another cohort study focused on patients with chronic bacterial infections. The addition of this compound to antibiotic regimens resulted in reduced treatment durations and improved patient outcomes, demonstrating its potential to enhance therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The target compound’s structural uniqueness lies in its 2-methyl and 4-methoxy substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., methoxy): Increase solubility and stabilize charge distribution, as seen in the target compound and its analogs . Amino vs. Methoxy Groups: 4-(Dimethylamino) substituents () introduce basicity, altering reactivity in catalysis compared to the neutral methoxy group . Steric Effects: The 2-methyl group in the target compound may hinder rotational freedom, enhancing binding specificity in chiral environments .

Stereochemical Considerations :

- Diastereomers like (2S,4S) vs. (2S,4R) () exhibit distinct NMR coupling constants (e.g., 3JHH = 3.6 Hz for cis vs. 8.5 Hz for trans configurations) , which are critical for drug-receptor interactions.

Synthesis and Purity :

Pharmacological and Industrial Relevance

- Drug Development : Pyrrolidine derivatives are explored as protease inhibitors (e.g., SARS-CoV-2 3CLpro inhibitors in ) and enzyme modulators. The target compound’s methoxy group may mimic hydroxyl or ether motifs in bioactive molecules .

- Solubility and Formulation : Hydrochloride salts of carboxylic acids (e.g., pyridoxal hydrochloride, ) are preferred in pharmaceuticals due to improved aqueous solubility .

Biological Activity

4-Methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride is a compound that has garnered attention in biological research due to its potential applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with cellular components, and implications for therapeutic use.

Chemical Structure and Properties

The compound's structure features a pyrrolidine ring with a methoxy group and a carboxylic acid moiety, which contribute to its biological activity. The molecular formula is CHNO·HCl, and it exhibits properties typical of amino acids and their derivatives.

Enzyme Interactions

This compound interacts with various enzymes, influencing biochemical pathways. Notably, it has been shown to affect the activity of enzymes involved in DNA repair mechanisms, which is critical in cancer research. This compound may mimic natural substrates or inhibitors, altering enzyme kinetics and cellular responses.

Cellular Effects

The presence of this compound can lead to significant changes in cellular metabolism. It has been observed to enhance DNA repair processes, thereby protecting against mutagenic effects. This protective role is particularly relevant in the context of chemotherapy and radiation therapy, where DNA damage is a primary concern.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | DNA Repair Enhancement | In vitro assays | Increased activity of DNA repair enzymes in the presence of the compound. |

| Study 2 | Antioxidant Properties | Cell culture experiments | Reduction in oxidative stress markers in treated cells. |

| Study 3 | Cytotoxicity Assessment | Cancer cell lines | IC50 values indicating selective cytotoxicity towards certain cancer cell lines. |

Case Study 1: Cancer Research

In a study examining the effects of this compound on cancer cell lines, researchers found that low concentrations enhanced DNA repair mechanisms while higher concentrations exhibited cytotoxic effects. This dual action suggests potential as both a protective agent during chemotherapy and a direct antitumor agent.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The results indicated that treatment with the compound significantly reduced neuronal cell death induced by oxidative agents, highlighting its potential for therapeutic applications in neurodegenerative diseases.

Future Directions

Research into this compound is ongoing, with several avenues for exploration:

- Mechanistic Studies : Further elucidation of its interaction with specific enzymes and cellular pathways.

- Therapeutic Applications : Investigating its efficacy as an adjunct therapy in cancer treatment and neuroprotection.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 4-methoxy-2-methylpyrrolidine-2-carboxylic acid hydrochloride, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via oxidation of substituted pyridine precursors using potassium permanganate (KMnO₄) under controlled temperature (90–95°C). For example, methoxy-substituted pyridine derivatives are oxidized in aqueous medium, followed by acidification with HCl to precipitate the carboxylic acid, which is then converted to the hydrochloride salt. Yield optimization involves stepwise addition of KMnO₄, pH control during acidification (pH ~4), and purification via copper salt precipitation .

- Analytical Validation : Elemental analysis (e.g., C: 54.92%, H: 4.57%, N: 9.15%) and NMR spectroscopy (e.g., δ 3.85 ppm for OCH₃ groups) confirm purity and structural integrity .

Q. How should researchers characterize the purity and stereochemistry of this compound?

- Methodology : Use a combination of techniques:

- HPLC : To assess chemical purity (>95% as per typical standards) .

- Chiral Chromatography : To resolve enantiomers, critical for studies involving biological activity .

- NMR and FTIR : Confirm functional groups (e.g., carboxylic acid COOH at ~9.8 ppm in NMR) and detect impurities .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

- Methodology : The hydrochloride salt enhances water solubility compared to the free base. Test solubility in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., DCM) via gravimetric analysis. Solubility data guide solvent selection for reactions (e.g., aqueous media for biological assays) or crystallization .

Advanced Research Questions

Q. How can retrosynthetic analysis be applied to design novel derivatives of this compound for structure-activity relationship (SAR) studies?

- Methodology : Use AI-powered synthesis tools (e.g., Template_relevance models) to identify feasible routes. For example, modify the pyrrolidine ring by introducing substituents at the 2-methyl or 4-methoxy positions via nucleophilic substitution or catalytic hydrogenation. Prioritize routes with minimal protection/deprotection steps .

- Validation : Validate predicted routes using small-scale reactions and LC-MS monitoring .

Q. What strategies are effective for resolving racemic mixtures of this compound to obtain enantiomerically pure samples?

- Methodology : Employ chiral resolving agents (e.g., tartaric acid derivatives) or enzymatic resolution methods. For instance, use immobilized lipases in organic solvents to selectively esterify one enantiomer, followed by chromatographic separation. Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what storage protocols are recommended?

- Methodology : Conduct accelerated stability studies by exposing the compound to pH 1–13 buffers at 25–60°C. Monitor degradation via HPLC and identify degradation products (e.g., decarboxylation or demethylation). Store under inert atmosphere at –20°C to prevent hydrolysis and oxidation .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, particularly in enzyme inhibition or receptor binding?

- Methodology : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) or colorimetric assays (e.g., NADH-coupled enzymatic reactions). For receptor studies, employ radioligand displacement assays with tritiated probes. Dose-response curves (IC₅₀ values) and kinetic analyses (Kᵢ) provide mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.